1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde 1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1248683-75-1
VCID: VC11582836
InChI: InChI=1S/C13H24N2O/c16-12-13-4-8-15(9-5-13)11-10-14-6-2-1-3-7-14/h12-13H,1-11H2
SMILES:
Molecular Formula: C13H24N2O
Molecular Weight: 224.34 g/mol

1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde

CAS No.: 1248683-75-1

Cat. No.: VC11582836

Molecular Formula: C13H24N2O

Molecular Weight: 224.34 g/mol

Purity: 90

* For research use only. Not for human or veterinary use.

1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde - 1248683-75-1

Specification

CAS No. 1248683-75-1
Molecular Formula C13H24N2O
Molecular Weight 224.34 g/mol
IUPAC Name 1-(2-piperidin-1-ylethyl)piperidine-4-carbaldehyde
Standard InChI InChI=1S/C13H24N2O/c16-12-13-4-8-15(9-5-13)11-10-14-6-2-1-3-7-14/h12-13H,1-11H2
Standard InChI Key JNRXJBAKSKVKEE-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCN2CCC(CC2)C=O

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s structure comprises two piperidine rings: one substituted with a carbaldehyde group at position 4 and another linked via an ethylene bridge to the nitrogen of the first ring. The SMILES notation (C1CCN(CC1)CCN2CCC(CC2)C=O) and InChI key (JNRXJBAKSKVKEE-UHFFFAOYSA-N) confirm its connectivity . The aldehyde group introduces polarity, while the dual piperidine moieties contribute to lipophilicity, suggesting balanced solubility properties for drug-like molecules.

Predicted Physicochemical Properties

Collision cross-section (CCS) data, critical for mass spectrometry characterization, reveal variability across adducts (Table 1) . The [M+H]+ ion exhibits a CCS of 157.4 Ų, while [M+Na]+ adducts show higher values (167.5 Ų), reflecting sodium’s larger ionic radius. These metrics aid in analytical method development for detecting the compound in complex matrices.

Table 1: Predicted Collision Cross-Sections for Adducts of 1-[2-(Piperidin-1-yl)ethyl]piperidine-4-carbaldehyde

Adductm/zCCS (Ų)
[M+H]+225.19614157.4
[M+Na]+247.17808167.5
[M+NH4]+242.22268165.4
[M-H]-223.18158160.0

Synthetic Routes and Methodological Considerations

Retrospective Analysis of Piperidine-Aldehyde Synthesis

While no direct synthesis of this compound is documented, analogous piperidine-4-carbaldehyde derivatives are synthesized via:

  • Aza-Michael Addition: Divinyl ketones undergo double aza-Michael reactions with amines to form 4-piperidone intermediates, which are oxidized to aldehydes .

  • Transfer Hydrogenation: Piperidine-4-carboxylic acid derivatives are converted to methylpiperidine intermediates using formaldehyde and palladium catalysts, followed by oxidation .

For 1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde, a plausible route involves:

  • Step 1: Alkylation of piperidine with 2-chloroethylpiperidine to install the ethylene-linked piperidine group.

  • Step 2: Oxidation of the 4-position to a carbaldehyde using mild oxidizing agents (e.g., MnO₂) to preserve the amine functionality .

Challenges in Synthesis

  • Steric Hindrance: The ethylene bridge between piperidine rings may impede reaction kinetics during alkylation.

  • Oxidation Selectivity: Ensuring the aldehyde forms exclusively at the 4-position requires controlled conditions to avoid over-oxidation or side reactions .

Analytical and Industrial Considerations

Quality Control Metrics

  • Chromatography: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients would separate the compound from synthetic byproducts.

  • Spectroscopic Validation: IR spectroscopy would confirm the aldehyde C=O stretch (~1700 cm⁻¹), while ¹³C NMR would resolve the carbonyl carbon at ~200 ppm .

Scale-Up Challenges

  • Cost of Starting Materials: Piperidine derivatives require inexpensive amine precursors for industrial viability.

  • Purification: The compound’s polarity necessitates silica gel chromatography or recrystallization for purity .

Future Directions and Research Gaps

Priority Investigations

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.

  • Biological Screening: Testing against acetylcholinesterase and cancer cell lines to validate hypothesized activities.

  • Stability Studies: Assessing the aldehyde’s susceptibility to oxidation or hydration under physiological conditions.

Collaborative Opportunities

  • Academic-Industrial Partnerships: Leveraging pharmaceutical expertise to explore the compound’s utility in neurodegeneration or oncology.

  • Computational Modeling: Docking studies to predict binding affinities for cholinergic targets or proteasomal machinery .

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